molecular formula C9H8F4O B12089769 2,2,3,3-Tetrafluoropropoxybenzene

2,2,3,3-Tetrafluoropropoxybenzene

Cat. No.: B12089769
M. Wt: 208.15 g/mol
InChI Key: USHXKIDCPBXMEZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropoxybenzene is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a benzene ring substituted with a 2,2,3,3-tetrafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropoxybenzene typically involves the reaction of a suitable benzene derivative with 2,2,3,3-tetrafluoropropanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled reaction times to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

2,2,3,3-Tetrafluoropropoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated propoxy group can influence its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoropropoxybenzene is unique due to its combination of a benzene ring and a fluorinated propoxy group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8(11)9(12,13)6-14-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHXKIDCPBXMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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